molecular formula C10H15N5OS B1415720 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1171183-27-9

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1415720
M. Wt: 253.33 g/mol
InChI Key: XWDVOZGKWHWLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (5-EEMPT) is a novel thiol-containing triazole compound that has recently been studied for its potential applications in the field of scientific research. 5-EEMPT is a small molecule that can be easily synthesized from readily available starting materials, making it a cost-effective and accessible option for researchers. This compound has been studied for its ability to interact with proteins and other biomolecules, as well as its potential as an inhibitor of certain enzymes and pathways.

Scientific Research Applications

Synthesis and Characterization

  • Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, including the mentioned compound, have been synthesized and characterized using various techniques like IR, NMR, and mass spectrometry, revealing their potential for diverse applications (Karrouchi et al., 2016).
  • Another study reported the synthesis, spectroscopic characterization, and reactive properties of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Biological and Pharmacological Potential

  • The combination of pyrazole and 1,2,4-triazole derivatives plays a strategic role in medicine and pharmacy, attributed to their significant pharmacological potential and chemical modification possibilities. This combination increases the likelihood of interaction with various biological targets, offering a promising avenue for creating new substances (Fedotov et al., 2022).

Antioxidant Properties

  • Certain derivatives, including the 1,2,4-triazole moiety, have been found to show moderate antiradical activity, indicating their potential as antioxidants (Gotsulya, 2020).

Antimicrobial Activities

  • Some derivatives of 1,2,4-triazoles have exhibited significant antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (Isloor et al., 2009).
  • The antibacterial, anti-inflammatory, and antioxidant activities of certain Schiff bases containing 1,2,4-triazole have been studied, further underscoring the compound's therapeutic potential (Kate et al., 2018).

Corrosion Inhibition

  • Benzimidazole derivatives, including the 1,2,4-triazole moiety, have been investigated for their corrosion inhibition performance in industrial applications, demonstrating the compound's utility beyond biological activities (Yadav et al., 2013).

Molecular Docking Studies

  • Molecular docking studies of various derivatives have been conducted to understand their biological potential and interaction with enzyme structures, providing insights into their potential therapeutic applications (Fedotov & Hotsulia, 2021).

properties

IUPAC Name

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5OS/c1-4-15-6-7(9(13-15)16-5-2)8-11-12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVOZGKWHWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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